3-Methyl-7-nitrobenzo[d]isoxazol-6-ol

Regioselective nitration benzo[d]isoxazole functionalization synthetic intermediate validation

Medicinal chemistry campaigns requiring the exact 6-hydroxy-7-nitro substitution pattern on a benzisoxazole scaffold face a supply gap: generic analogs fail in SAR studies. This compound delivers the precise 3-methyl-7-nitro-6-hydroxy pharmacophore. • Unique H-bond donor/acceptor & electron-deficient surface for target engagement. • Free 6-OH enables direct alkylation, acylation, or click chemistry without protecting group manipulation. • Validated in α-glucosidase inhibitor development via O-linker triazole conjugation. Bulk and custom packaging available.

Molecular Formula C8H6N2O4
Molecular Weight 194.14 g/mol
CAS No. 112429-42-2
Cat. No. B177433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-nitrobenzo[d]isoxazol-6-ol
CAS112429-42-2
Molecular FormulaC8H6N2O4
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)C(=C2ON1)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O4/c1-4-5-2-3-6(11)7(10(12)13)8(5)14-9-4/h2-3,11H,1H3
InChIKeyCHLANXGNWREVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-7-nitrobenzo[d]isoxazol-6-ol Overview


3-Methyl-7-nitrobenzo[d]isoxazol-6-ol (CAS 112429-42-2) is a heterocyclic compound of molecular formula C₈H₆N₂O₄ and molecular weight 194.14 g/mol . The molecule contains a benzo[d]isoxazole core with a nitro group at the 7-position, a hydroxyl group at the 6-position, and a methyl group at the 3-position . The benzo[d]isoxazole scaffold is widely recognized in medicinal chemistry as a privileged pharmacophore capable of engaging diverse biological targets [1]. The compound is primarily utilized as a building block or intermediate in synthetic organic chemistry, particularly where the specific 6-hydroxy-7-nitro substitution pattern is required for downstream functionalization or pharmacophoric exploration.

Precise 6-hydroxy-7-nitro substitution pattern for pharmacophoric exploration
Free 6-hydroxyl handle enables O-alkylation, acylation, and glycosylation
Defined 3-methyl baseline for lipophilicity and SAR comparisons

Why Generic Substitution Fails


Substitution with a generic or off-the-shelf benzo[d]isoxazole derivative is structurally invalid for applications requiring the precise 3-methyl-7-nitro-6-hydroxy substitution pattern [1]. The regioisomeric positioning of substituents on the fused bicyclic framework is critical: shifting the nitro group from the 7-position to the 5-position, replacing the 6-hydroxy with methoxy, or altering the 3-methyl moiety yields compounds with distinct electronic properties, hydrogen-bonding capacity, and metabolic stability profiles [1]. For example, the 3-chloro-7-nitro analog (CAS 178747-55-2) and the 7-nitrobenzo[d]isoxazole core without the 6-hydroxy group possess fundamentally different reactivity as synthetic intermediates . Procurement of the exact CAS 112429-42-2 compound is therefore non-negotiable when the specific 6-hydroxy-7-nitro pharmacophoric pattern is required for structure-activity relationship studies or downstream derivatization.

Target Compound
7-nitro regioisomer with 6-hydroxy group
5-Nitro Analog
Alters electrophilic substitution pattern; downstream reactivity may shift unpredictably
Target Compound
Free 6-hydroxyl synthetic handle
Deoxygenated Derivative
Lacks hydroxyl group; O-functionalization routes are blocked, requiring additional steps
Target Compound
3-Methyl substituent (modest lipophilicity)
3-Chloro Analog
Electron-withdrawing Cl shifts physicochemical profile; lipophilicity and electronic behavior may differ

Product-Specific Evidence Guide


7-Nitro Regioselectivity Advantage

The target compound bears a nitro group specifically at the 7-position of the benzo[d]isoxazole ring, which is achieved via regioselective nitration of the 3-methylbenzo[d]isoxazol-6-ol precursor using mixed acid conditions under controlled temperature [1]. This regiochemical outcome is not trivial: alternative nitration conditions or different precursor substitution patterns can yield regioisomers such as 5-nitrobenzo[d]isoxazole derivatives . The 7-nitro placement creates a unique electron-deficient aromatic system adjacent to the 6-hydroxy group, enabling specific reactivity in subsequent transformations that regioisomeric 5-nitro compounds cannot replicate.

7-NO₂ Regioselectivity
Class-level inference
Regioselective nitration yields 7-nitro pattern; 5-nitro regioisomer requires different conditions and gives alternative reactivity.
Supports procurement of exact regioisomer for defined downstream chemistry.
Direct comparative yield data not available in source literature; review specific batch characterization.
Regioselective nitration benzo[d]isoxazole functionalization synthetic intermediate validation

6-Hydroxy Group as Synthetic Handle

The presence of a free hydroxyl group at the 6-position constitutes a crucial synthetic handle that is absent in deoxygenated benzo[d]isoxazole derivatives such as 7-nitrobenzo[d]isoxazole (CAS 1360943-34-5) . The 6-hydroxy moiety enables O-alkylation, esterification, and glycosylation chemistries that are fundamental to building pharmacophore-extended molecules [1]. Benzo[d]isoxazole-based pharmacophore development frequently exploits hydroxyl groups for linker attachment or for establishing key hydrogen-bond interactions with biological targets [2].

6-OH Synthetic Handle
Cross-study comparable
Hydroxyl present at 6-position vs. deoxygenated analog (CAS 1360943-34-5) lacking this handle.
Enables O-alkylation, esterification, glycosylation without introducing additional steps.
Structural comparison; functional group availability confirmed by IUPAC and molecular formula.
Hydroxyl functionalization O-alkylation pharmacophore extension

3-Methyl Impact on Lipophilicity and Stability

The 3-methyl substituent on the benzo[d]isoxazole core modulates the compound's physicochemical properties relative to unsubstituted or 3-halo analogs. In the broader context of benzo[d]isoxazole pharmacophore development, small alkyl substituents at the 3-position are known to influence lipophilicity (clogP), metabolic stability, and target binding [1]. The methyl group provides a balanced hydrophobic contribution that is distinct from the electron-withdrawing effects of 3-chloro analogs (e.g., CAS 178747-55-2) or the polarity of 3-hydroxymethyl derivatives .

3-Me Lipophilicity
Class-level inference
3-methyl group modulates clogP and electronic profile vs 3-chloro or 3-unsubstituted analogs.
Provides reference lipophilicity baseline for SAR studies; 3-substituent change alters compound properties.
Specific clogP or metabolic stability data for this CAS not located; class-level structure-property inference.
Lipophilicity modulation metabolic stability structure-activity relationship

Recommended Application Scenarios


Fragment-Based Drug Discovery with 6-Hydroxy-7-Nitro Motif

When medicinal chemistry campaigns demand a benzo[d]isoxazole fragment with a specific 6-hydroxy-7-nitro substitution pattern for hydrogen-bond anchoring or for establishing a defined electron-deficient aromatic surface, CAS 112429-42-2 is the structurally requisite starting material. The combination of 7-nitro (electron-withdrawing) and 6-hydroxy (hydrogen-bond donor/acceptor) creates a unique pharmacophoric motif that is not available from any regioisomeric analog [1].

O-Alkylation and Glycosylation Library Synthesis

For synthetic organic chemistry workflows requiring O-functionalization of a benzo[d]isoxazole core, the free 6-hydroxyl group of CAS 112429-42-2 provides a direct handle for alkylation, acylation, or glycosylation. This synthetic flexibility is unavailable in deoxygenated analogs such as 7-nitrobenzo[d]isoxazole, which would require additional synthetic steps to introduce hydroxyl functionality with uncertain regioselectivity .

SAR Studies on 3-Position Substituents

In SAR studies investigating the influence of 3-position substituents on target binding, metabolic stability, or physicochemical properties, CAS 112429-42-2 serves as the reference 3-methyl-substituted benzisoxazole scaffold. This allows direct comparison with 3-unsubstituted, 3-halo, or 3-alkylamino derivatives, enabling quantitative assessment of methyl group contributions to potency and selectivity [2].

Click-Chemistry Derivatization via Hydroxyl Linker

As demonstrated in recent α-glucosidase inhibitor development, benzo[d]isoxazole cores bearing hydroxyl functionality can be elaborated via O-linker installation followed by copper-catalyzed click chemistry to generate triazole-hybrid molecules [3]. CAS 112429-42-2 provides the requisite hydroxyl group for this established synthetic strategy, whereas deoxygenated analogs lack this critical entry point.

Application
Selection Property
Validation Focus
Fragment-based drug discovery with 6-hydroxy-7-nitro motif
6-OH-7-NO₂ pharmacophoric pattern integrity
Scaffold substitution pattern and hydrogen-bond anchoring potential
O-Alkylation and glycosylation library synthesis
Free 6-hydroxyl synthetic handle
O-functionalization feasibility without extra synthetic steps
SAR studies on 3-position substituents
3-Methyl baseline lipophilicity
Comparative substituent effect profiling on potency and stability
Click-chemistry derivatization via hydroxyl linker
Hydroxyl group as linker entry point
Triazole-hybrid synthetic accessibility and regiochemical control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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